molecular formula C9H10BrNOS B14059603 1-(4-Amino-2-mercaptophenyl)-3-bromopropan-1-one

1-(4-Amino-2-mercaptophenyl)-3-bromopropan-1-one

Cat. No.: B14059603
M. Wt: 260.15 g/mol
InChI Key: MJJBYPJQPLOBEX-UHFFFAOYSA-N
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Description

1-(4-Amino-2-mercaptophenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C9H10BrNOS It is characterized by the presence of an amino group, a mercapto group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-mercaptophenyl)-3-bromopropan-1-one typically involves the reaction of 4-amino-2-mercaptobenzene with 3-bromopropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-mercaptophenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

1-(4-Amino-2-mercaptophenyl)-3-bromopropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromopropanone moiety can also participate in electrophilic reactions, further contributing to the compound’s biological effects.

Comparison with Similar Compounds

    1-(4-Amino-2-mercaptophenyl)propan-1-one: Similar structure but lacks the bromine atom.

    4-Amino-2-mercaptobenzene: Lacks the bromopropanone moiety.

    3-Bromopropanone: Lacks the amino and mercapto groups.

Uniqueness: 1-(4-Amino-2-mercaptophenyl)-3-bromopropan-1-one is unique due to the combination of functional groups it possesses. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(4-amino-2-sulfanylphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C9H10BrNOS/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,13H,3-4,11H2

InChI Key

MJJBYPJQPLOBEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S)C(=O)CCBr

Origin of Product

United States

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